MK2-IN-1 hydrochloride

Non-ATP competitive Allosteric inhibition MAPKAPK2

ATP-competitive MK2 inhibitors often display off-target activity and lose efficacy in high-ATP compartments. MK2-IN-1 hydrochloride is a non-ATP competitive, highly selective MK2 inhibitor that solves these problems. • IC50 0.11 µM for MK2; EC50 0.35 µM for pHSP27, allowing live-cell target-engagement quantification. • Profiled against 150 kinases - only CK1γ3 exceeded 50% inhibition, ensuring minimal off-target effects. • Suppresses LPS-stimulated TNFα and IL6 secretion in THP1 cells, ideal for monocyte/macrophage inflammation studies. • Global stock and rapid shipping keep your research on track.

Molecular Formula C27H26Cl2N4O2
Molecular Weight 509.4 g/mol
Cat. No. B609082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK2-IN-1 hydrochloride
SynonymsMK25;  MK-25;  MK 25;  MK2 Inhibitor IV;  MK2 Inhibitor-IV; 
Molecular FormulaC27H26Cl2N4O2
Molecular Weight509.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=C(C=C2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl.Cl
InChIInChI=1S/C27H25ClN4O2.ClH/c28-21-6-4-20(5-7-21)25-12-13-26(34-25)27(33)32(19-22-3-1-2-14-30-22)24-10-8-23(9-11-24)31-17-15-29-16-18-31;/h1-14,29H,15-19H2;1H
InChIKeyAZDOSXSDARWKGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MK2-IN-1 Hydrochloride: A Non-ATP Competitive MAPKAPK2 (MK2) Inhibitor for In Vitro Studies


MK2-IN-1 hydrochloride is a selective, non-ATP competitive inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2, also known as MK2), a key downstream kinase in the p38 MAPK signaling pathway. It exhibits an IC50 value of 0.11 µM for MK2 inhibition and demonstrates a distinct non-ATP competitive binding mode, which is a crucial differentiator from classical ATP-competitive MK2 inhibitors .

Why MK2-IN-1 Hydrochloride Is Not Interchangeable with Other MK2 Inhibitors


MK2 inhibitors are not a homogeneous class; they can be broadly categorized by their binding modes: ATP-competitive or non-ATP competitive. This mechanistic difference profoundly influences selectivity profiles, resistance susceptibility, and downstream biological effects. Standard ATP-competitive inhibitors, such as PF-3644022 or MK2-IN-3, target the highly conserved ATP-binding pocket, often leading to off-target activity against other kinases. In contrast, the non-ATP competitive mechanism of MK2-IN-1 hydrochloride enables a unique selectivity profile . Simply substituting MK2-IN-1 hydrochloride with a more potent but ATP-competitive analog may introduce confounding off-target effects, compromising the interpretation of experimental results and potentially leading to incorrect conclusions in target validation studies [1].

Quantitative Differentiation of MK2-IN-1 Hydrochloride from ATP-Competitive MK2 Inhibitors


Non-ATP Competitive Binding Mode: A Mechanistic Differentiator

MK2-IN-1 hydrochloride operates via a non-ATP competitive mechanism, unlike ATP-competitive MK2 inhibitors such as PF-3644022 and MK2-IN-3 . This distinction is crucial for studies where ATP-competitive inhibitors may exhibit reduced efficacy in high cellular ATP environments or off-target kinase inhibition.

Non-ATP competitive Allosteric inhibition MAPKAPK2

Broad Kinase Selectivity Profile: Minimizing Off-Target Kinase Interactions

MK2-IN-1 hydrochloride exhibits excellent selectivity when screened against a broad panel of 150 protein kinases at a concentration of 10 µM. Only CK1γ3 showed >50% inhibition, demonstrating a remarkably clean selectivity profile . This contrasts with ATP-competitive MK2 inhibitors like PF-3644022, which inhibits MK3 (IC50 53 nM) and PRAK (IC50 5.0 nM) at concentrations near its MK2 IC50 (5.2 nM) .

Kinase selectivity Off-target profiling MAPKAPK2

Cellular Target Engagement: Quantitative Inhibition of pHSP27

MK2-IN-1 hydrochloride demonstrates robust cellular target engagement, inhibiting the phosphorylation of HSP27, a direct downstream substrate of MK2, with an EC50 of 0.35 µM . This cellular EC50 is within ~3-fold of its biochemical IC50 (0.11 µM), indicating efficient cell permeability and target modulation in a cellular context.

pHSP27 Target engagement Cellular assay

Functional Inhibition of Pro-Inflammatory Cytokine Secretion

MK2-IN-1 hydrochloride dose-dependently inhibits the secretion of key pro-inflammatory cytokines, TNFα and IL6, from LPS-stimulated human THP1 acute monocytic leukemia cells . While PF-3644022 also inhibits TNFα production (IC50 = 160 nM in U937 cells and 1.6 µM in human whole blood), the functional assays for MK2-IN-1 hydrochloride were performed in a different cellular context, providing an alternative validation of its anti-inflammatory activity .

TNFα IL6 Inflammation THP1 cells

Optimal Application Scenarios for MK2-IN-1 Hydrochloride Based on Quantitative Evidence


Mechanistic Studies of MK2 Signaling in High-ATP Environments

The non-ATP competitive binding mode of MK2-IN-1 hydrochloride makes it an ideal tool for investigating MK2 function in cellular compartments with high ATP concentrations (e.g., nucleus, mitochondria), where ATP-competitive inhibitors may be less effective due to competition with millimolar ATP levels .

Target Validation Studies Requiring High Kinase Selectivity

With demonstrated selectivity against a broad panel of 150 kinases, MK2-IN-1 hydrochloride is the preferred choice for studies where minimizing off-target kinase effects is critical for interpreting phenotypic outcomes and establishing target-specific biology .

Cellular Assays Monitoring MK2 Activity via pHSP27

The established EC50 of 0.35 µM for pHSP27 inhibition provides a validated biomarker for quantifying MK2 inhibition in live cells. This allows for precise correlation of target engagement with downstream functional effects in inflammation and stress response models .

In Vitro Inflammation Models Using THP1 Monocytic Cells

The compound's ability to inhibit LPS-stimulated TNFα and IL6 secretion from THP1 cells makes it suitable for studying the role of the p38 MAPK-MK2 axis in monocyte/macrophage-driven inflammatory responses .

Technical Documentation Hub

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